molecular formula C6H14N2S B12905557 Carbamimidothioic acid, 2-methylbutyl ester CAS No. 44816-46-8

Carbamimidothioic acid, 2-methylbutyl ester

Cat. No.: B12905557
CAS No.: 44816-46-8
M. Wt: 146.26 g/mol
InChI Key: PMVJDZJKRFHGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl carbamimidothioate is an organic compound with the molecular formula C6H14N2S. It belongs to the class of carbamimidothioates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamimidothioate group attached to a 2-methylbutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl carbamimidothioate typically involves the reaction of amines with isothiocyanates. One common method is the reaction of 2-methylbutylamine with an isothiocyanate under mild conditions. The reaction can be carried out in the presence of a base such as triethylamine at room temperature .

Industrial Production Methods: Industrial production of 2-methylbutyl carbamimidothioate often employs a one-pot synthesis approach. This method involves the use of aryl diazonium salts, aryl isothiocyanates, and amines in the presence of a base like triethylamine. The reaction is performed under catalyst-free conditions, making it an efficient and cost-effective process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted carbamimidothioates.

Scientific Research Applications

2-Methylbutyl carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbutyl carbamimidothioate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

  • Methyl carbamimidothioate
  • Ethyl carbamimidothioate
  • Propyl carbamimidothioate

Comparison: 2-Methylbutyl carbamimidothioate is unique due to its specific 2-methylbutyl chain, which can influence its reactivity and biological activity. Compared to other carbamimidothioates, it may exhibit different solubility, stability, and interaction with biological targets. These differences make it a valuable compound for specific applications where other carbamimidothioates may not be as effective .

Properties

CAS No.

44816-46-8

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-methylbutyl carbamimidothioate

InChI

InChI=1S/C6H14N2S/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8)

InChI Key

PMVJDZJKRFHGST-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CSC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.